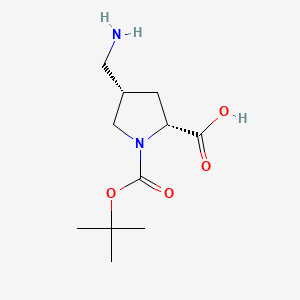
Methyl 3-fluoro-4-(methylsulfonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-fluoro-4-(methylsulfonyl)benzoate” is a chemical compound with the molecular formula C9H9FO4S . It has a molecular weight of 232.23 . The compound appears as white to yellow powder or crystals .
Molecular Structure Analysis
The InChI code for “Methyl 3-fluoro-4-(methylsulfonyl)benzoate” is1S/C9H9FO4S/c1-14-9(11)6-3-4-8(7(10)5-6)15(2,12)13/h3-5H,1-2H3 . This indicates the presence of a methylsulfonyl group and a fluoro group attached to a benzoate backbone. Physical And Chemical Properties Analysis
“Methyl 3-fluoro-4-(methylsulfonyl)benzoate” is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Functionalization
Methyl 3-fluoro-4-(methylsulfonyl)benzoate serves as an intermediate in the practical synthesis of various sulfone and sulfonamide compounds, highlighting its utility in regioselective chemical transformations. For instance, it has been used in the synthesis of 4-fluoro-2-(methylthio)benzylamine and its corresponding sulfone and sulfonamide derivatives through methods that involve selective nucleophilic aromatic substitution, demonstrating the chemical's flexibility in organic synthesis (Perlow et al., 2007). Furthermore, an anionic amino-Cope rearrangement cascade has been reported to synthesize 2,4-substituted benzoate esters from acyclic building blocks, utilizing similar fluorinated esters, indicating the compound's role in facilitating complex organic reactions (Qureshi & Njardarson, 2022).
Solubility Studies
The solubility of 1-fluoro-4-(methylsulfonyl)benzene, a related compound, has been studied in various organic solvents. These studies are essential for understanding the physical and chemical properties of such compounds, which can inform their handling and application in different chemical processes (Qian, Wang, & Chen, 2014).
Crystal Structure Analysis
The crystal structure of related fluorophenyl methylsulfinyl benzofurans has been determined, revealing insights into the molecular conformations and interactions that could affect their chemical reactivity and potential applications in material science or medicinal chemistry (Choi et al., 2009). This information is vital for designing new compounds with desired physical and chemical properties.
Herbicidal Activity
The modification of chemical structures by selective fluorine substitution has been explored for enhancing the herbicidal properties of certain compounds. Such studies highlight the potential of methyl 3-fluoro-4-(methylsulfonyl)benzoate derivatives in agricultural applications, where the introduction of fluorine atoms can significantly alter the activity and selectivity of herbicides (Hamprecht, Würzer, & Witschel, 2004).
Photocatalytic Applications
Visible light-induced photocatalytic processes utilizing derivatives of methyl 3-fluoro-4-(methylsulfonyl)benzoate demonstrate the compound's relevance in innovative chemical syntheses. These processes leverage the compound's ability to undergo transformations under light irradiation, paving the way for sustainable and efficient synthetic methodologies (Huang et al., 2018).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P261 (avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
Propiedades
IUPAC Name |
methyl 3-fluoro-4-methylsulfonylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4S/c1-14-9(11)6-3-4-8(7(10)5-6)15(2,12)13/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDGZYOVJKPTRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)S(=O)(=O)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693814 |
Source


|
| Record name | Methyl 3-fluoro-4-(methanesulfonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-fluoro-4-(methylsulfonyl)benzoate | |
CAS RN |
1215074-49-9 |
Source


|
| Record name | Methyl 3-fluoro-4-(methanesulfonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-tert-butyl 3-ethyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate](/img/structure/B597809.png)




![Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate](/img/structure/B597817.png)
